Lipophilicity Advantage: 4-Bromophenyl Cyclobutyl Ketone Offers a Higher LogP than its 4-Chloro and 4-Fluoro Counterparts
In drug design, lipophilicity (LogP) is a key parameter influencing membrane permeability and solubility. The 4-bromophenyl analog exhibits a computed XLogP3 of 3.3, which is 0.1 units higher than the 4-chloro analog (3.2) and 0.6 units higher than the 4-fluoro analog (2.7) [1]. This difference is significant at the scale typically used to fine-tune ADME profiles. The unsubstituted phenyl analog has an XLogP3 of 2.6 [2], confirming the bromine atom's role as the most effective lipophilicity-enhancing substituent in this series.
| Evidence Dimension | Computed Octanol-Water Partition Coefficient (XLogP3) |
|---|---|
| Target Compound Data | 3.3 |
| Comparator Or Baseline | 4-Chlorophenyl cyclobutyl ketone: 3.2; 4-Fluorophenyl cyclobutyl ketone: 2.7; Cyclobutyl phenyl ketone: 2.6 |
| Quantified Difference | +0.1 over 4-Cl analog; +0.6 over 4-F analog |
| Conditions | Computed by XLogP3 3.0 algorithm, PubChem (2025 release) |
Why This Matters
For procurement, selecting the brominated compound over the chloro or fluoro analog directly yields a quantifiably more lipophilic intermediate, which is often crucial for improving the cellular permeability of final drug candidates in a structure-activity relationship (SAR) study.
- [1] PubChem. XLogP3-AA Values for CID 24724126 (4-Bromophenyl), CID 12603964 (4-Chlorophenyl), CID 97471 (4-Fluorophenyl). Accessed April 2026. View Source
- [2] PubChem. XLogP3-AA Value for Cyclobutyl phenyl ketone (CID 79414). Accessed April 2026. View Source
